molecular formula C2H2N2S2 B7761032 1,3,4-thiadiazole-2-thiol

1,3,4-thiadiazole-2-thiol

Cat. No.: B7761032
M. Wt: 118.19 g/mol
InChI Key: JLAMDELLBBZOOX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-thiol can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the growth of microorganisms by interfering with essential enzymes and cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 1,3,4-Thiadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAMDELLBBZOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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